molecular formula C22H18ClN3O4S3 B12151629 ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12151629
M. Wt: 520.0 g/mol
InChI Key: ZGQOQLQGSNFSBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 3-chloro-1-benzothiophene-2-yl precursor, followed by the formation of the 1,3,4-oxadiazole ring. The thiophene ring is then introduced, and the final product is obtained through esterification and acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups. This structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Biological Activity

Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 313960-53-1) is a complex organic compound that exhibits significant biological activity. This article aims to explore its biological properties, including antimicrobial and cytotoxic effects, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O3S2C_{20}H_{18}ClN_{3}O_{3}S_{2}, with a molecular weight of 419.94 g/mol. The structure features a benzothiophene moiety linked to an oxadiazole ring, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. Specifically, derivatives similar to this compound have demonstrated significant efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTest OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus12
Compound BEscherichia coli8
Compound CCandida albicans15

The presence of the -N=CO group in these compounds has been linked to enhanced antimicrobial activity by influencing gene transcription related to biofilm formation and resistance mechanisms in bacteria .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that while some derivatives exhibit significant toxicity towards cancer cell lines such as L929 and HepG2, others demonstrate lower toxicity levels. For instance, one study indicated that a derivative similar to this compound showed increased cell viability at lower concentrations.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
Compound DL92910045
Compound EHepG250110
Compound FA54920060

These results suggest a complex interaction between the structure of the compound and its biological effects, indicating potential therapeutic applications in oncology .

The mechanism of action for compounds like this compound appears to involve multiple pathways:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The oxadiazole ring may interact with DNA or RNA synthesis pathways.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives have been reported to activate apoptotic pathways in cancer cells.

Case Studies

A recent study evaluated the effectiveness of derivatives containing the oxadiazole structure against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited lower MIC values compared to standard antibiotics like ciprofloxacin, suggesting their potential as alternative therapeutic agents .

Properties

Molecular Formula

C22H18ClN3O4S3

Molecular Weight

520.0 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H18ClN3O4S3/c1-2-29-21(28)16-11-7-5-9-13(11)33-20(16)24-15(27)10-31-22-26-25-19(30-22)18-17(23)12-6-3-4-8-14(12)32-18/h3-4,6,8H,2,5,7,9-10H2,1H3,(H,24,27)

InChI Key

ZGQOQLQGSNFSBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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